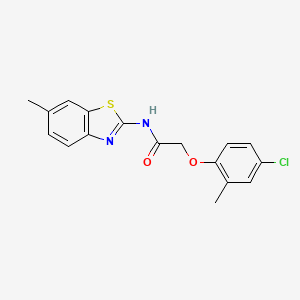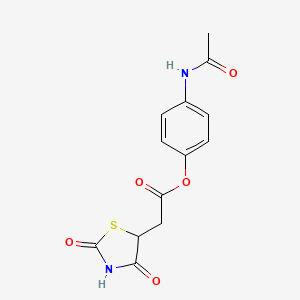
4-(acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, some N- (5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The signals of two C=O groups of the thiazolidine ring for the 2- (2,4-dioxothiazolidin-5-ylilidene)acetic acid derivatives were visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Applications De Recherche Scientifique
Anticancer and Antibacterial Properties
4-(Acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate derivatives have demonstrated significant potential in anticancer and antibacterial applications. Research indicates that these compounds exhibit moderate to strong activity against various cancer cell lines and bacterial strains, making them valuable in the development of new therapeutic agents. For instance, derivatives like thiadiazole have shown good anticancer activity along with antibacterial properties and are less toxic, which is crucial for their pharmacokinetic mechanism (Karthikeyan et al., 2017). Similarly, other studies have synthesized and evaluated thiazolidinone derivatives, confirming their anticancer and antibacterial activities (Mabkhot et al., 2019); (Trotsko et al., 2018).
Antioxidant Properties
These compounds have also been explored for their antioxidant properties. Research involving the synthesis of new derivatives has found that some exhibit promising antioxidant activities. This indicates a potential role in combating oxidative stress-related diseases (Gouda & Abu-Hashem, 2011); (Saied et al., 2019).
Binding Characteristics with Human Serum Albumin
The binding characteristics of these derivatives with human serum albumin (HSA) are of significant interest due to their implications in drug delivery and pharmacokinetics. Studies have investigated the binding kinetics and molecular interactions, providing insights into how these compounds can be effectively utilized in therapeutic applications (Karthikeyan et al., 2017).
Molecular Modelling and Computational Studies
Computational studies and molecular modelling have played a crucial role in understanding the interactions and binding modes of these compounds. These studies are essential for the rational design of drugs and for predicting their behavior in biological systems. The research encompasses the synthesis and computational analysis of various derivatives, providing valuable data for their potential use as therapeutic agents (Ali et al., 2012).
Dyeing Properties and Optical Spectroscopy
Additionally, these compounds have been studied for their dyeing properties and optical spectroscopy, suggesting their utility in materials science and chemical engineering. The research includes the synthesis of reactive dyes with thiazolidinon-4-one nucleus and their application in dyeing various fabrics (Ayalew et al., 2014). Optical spectroscopy studies have also been conducted to evaluate the electronic properties of derivatives, which is crucial for understanding their potential applications in various fields (Yang et al., 2013).
Mécanisme D'action
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a focus of research . Developing multifunctional drugs and improving their activity should be a focus of future research . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
Propriétés
IUPAC Name |
(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-5,10H,6H2,1H3,(H,14,16)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMPCMBAQQCJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

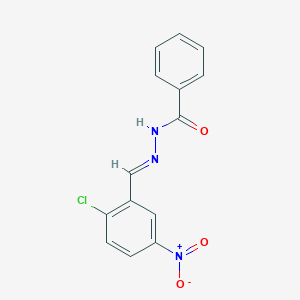
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
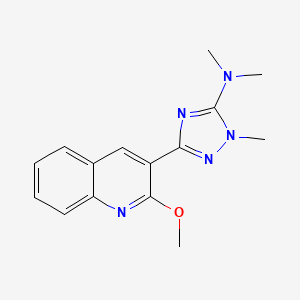
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)
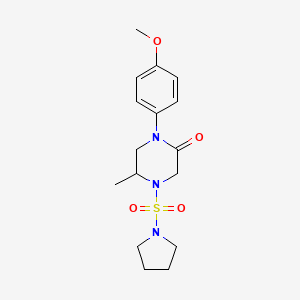
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)
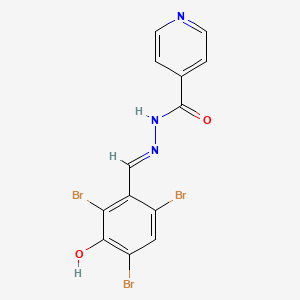
![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)
![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)
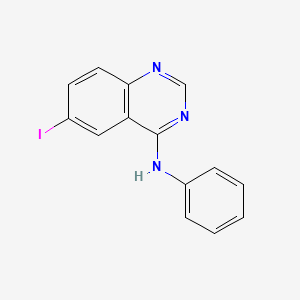
![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)
